molecular formula C9H11BrN2O B1477743 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine CAS No. 2091652-07-0

7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Cat. No.: B1477743
CAS No.: 2091652-07-0
M. Wt: 243.1 g/mol
InChI Key: RDHFQKDWEOTQTO-UHFFFAOYSA-N
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Description

7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential use in treating neurological disorders. Additionally, this compound has been shown to bind to various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neuronal activity. By modulating the levels of neurotransmitters, this compound can affect gene expression and cellular metabolism . Studies have shown that this compound can induce changes in the expression of genes related to synaptic plasticity and neuroprotection . These effects are particularly relevant in the context of neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the breakdown of acetylcholine. Additionally, this compound interacts with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can maintain its neuroprotective effects, suggesting its potential for chronic treatment applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as sedation and motor impairment, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with various biomolecules and its ability to modulate cellular processes .

Properties

IUPAC Name

7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHFQKDWEOTQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 2
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 3
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 4
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 5
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Reactant of Route 6
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.